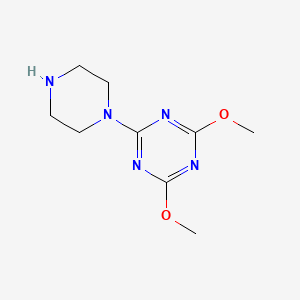
2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a triazine ring substituted with methoxy groups at the 2 and 4 positions and a piperazinyl group at the 6 position. Its versatility makes it a valuable reagent in organic synthesis and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4-dimethoxy-1,3,5-triazine with piperazine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s utility in various applications .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine involves its ability to interact with various molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the piperazinyl group can form coordination complexes with metal ions. These interactions enable the compound to act as a versatile reagent in chemical reactions and analytical techniques .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.
2,4-Dimethoxy-6-(morpholin-4-yl)-1,3,5-triazine: Contains a morpholine group instead of a piperazine group.
Uniqueness: 2,4-Dimethoxy-6-(piperazin-1-yl)-1,3,5-triazine is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in applications requiring precise derivatization and complexation capabilities.
Eigenschaften
CAS-Nummer |
59215-46-2 |
|---|---|
Molekularformel |
C9H15N5O2 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2,4-dimethoxy-6-piperazin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C9H15N5O2/c1-15-8-11-7(12-9(13-8)16-2)14-5-3-10-4-6-14/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
HSVSVRAXWDFERV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)N2CCNCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
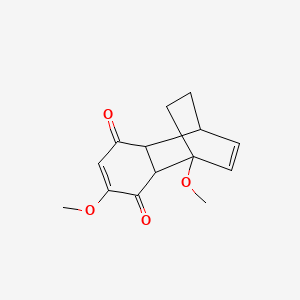
![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
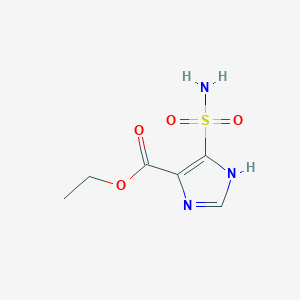
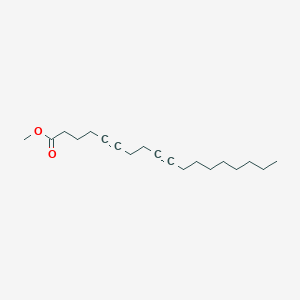



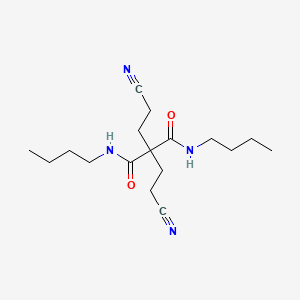
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol](/img/structure/B14613359.png)
